molecular formula CH2BCl5Si B14240802 Borane, dichloro[(trichlorosilyl)methyl]- CAS No. 404843-46-5

Borane, dichloro[(trichlorosilyl)methyl]-

Cat. No.: B14240802
CAS No.: 404843-46-5
M. Wt: 230.2 g/mol
InChI Key: JXNOBGJSHBQLKS-UHFFFAOYSA-N
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Description

Borane, dichloro[(trichlorosilyl)methyl]- is a chemical compound that features a boron atom bonded to two chlorine atoms and a trichlorosilyl group attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of borane, dichloro[(trichlorosilyl)methyl]- typically involves the reaction of boron trichloride with a suitable organosilicon compound under controlled conditions. One common method includes the use of a mercury glow discharge through boron trichloride gas in a quartz tube . This reaction is highly sensitive to moisture and requires an inert atmosphere to prevent hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The process often requires stringent control of temperature and pressure to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Borane, dichloro[(trichlorosilyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides or other boron-containing species.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reactions typically occur in the presence of a catalyst, such as palladium, under mild conditions.

Major Products: The major products formed from these reactions include various boron-containing compounds, such as boronic acids, borates, and borohydrides, which have significant applications in organic synthesis and materials science .

Scientific Research Applications

Borane, dichloro[(trichlorosilyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which borane, dichloro[(trichlorosilyl)methyl]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating the transfer of functional groups in organic reactions. The trichlorosilyl group enhances the compound’s reactivity by stabilizing the boron center and providing additional sites for chemical modification .

Comparison with Similar Compounds

Uniqueness: Borane, dichloro[(trichlorosilyl)methyl]- is unique due to its combination of boron and silicon atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical transformations and material properties.

Properties

CAS No.

404843-46-5

Molecular Formula

CH2BCl5Si

Molecular Weight

230.2 g/mol

IUPAC Name

trichloro(dichloroboranylmethyl)silane

InChI

InChI=1S/CH2BCl5Si/c3-2(4)1-8(5,6)7/h1H2

InChI Key

JXNOBGJSHBQLKS-UHFFFAOYSA-N

Canonical SMILES

B(C[Si](Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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